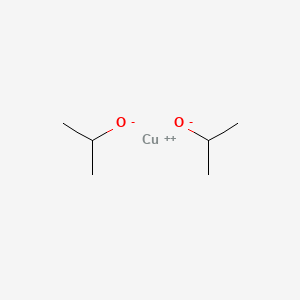

Copper (II) isopropoxide

Description

Significance of Copper Alkoxides in Synthetic and Materials Chemistry

Copper alkoxides, in general, are valuable compounds in the fields of synthetic and materials chemistry. Their utility stems from their role as catalysts and precursors. In synthetic chemistry, they are instrumental in forming carbon-carbon and carbon-heteroatom bonds, key steps in the construction of complex organic molecules. smolecule.comresearchgate.net For instance, they have been shown to be effective in cross-coupling reactions, oxidative coupling, and dehydrogenative coupling reactions. smolecule.com

In materials science, copper alkoxides serve as precursors for the synthesis of copper-containing materials, including copper oxide nanoparticles and high-temperature superconducting ceramics. smolecule.com The ability to generate these materials through processes like thermal decomposition of the alkoxide precursors is a key area of research. smolecule.com The sol-gel process, which utilizes copper alkoxides to create homogeneous solutions, is particularly important for fabricating thin films and ceramic materials.

Overview of Research Trajectories for Copper (II) Isopropoxide

Current research on this compound is exploring several promising avenues. A primary focus is its catalytic activity. Scientists are investigating its effectiveness in promoting a range of organic reactions, including esterification and the synthesis of alcohols and alkynes. The mechanism of these catalytic processes, often involving the Lewis acidic copper(II) center and the labile isopropoxide ligands, is a subject of detailed study.

Another significant research trajectory is its application as a precursor in materials science. Its use in the chemical vapor deposition (CVD) of copper thin films is being explored, with studies focusing on the thermal decomposition characteristics of the compound. journaldephysique.orgjournaldephysique.org Furthermore, its role in the synthesis of doped metal oxides, such as copper-doped titanium dioxide, is under investigation.

The structural and bonding characteristics of this compound are also a key area of research. Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are employed to understand its molecular structure and how it influences its reactivity.

Historical Context of this compound Investigation

The investigation of copper alkoxides has a history rooted in the development of organocopper chemistry. Early studies focused on the synthesis and basic reactivity of these compounds. harvard.eduacs.org A common preparative method involved the reaction of a copper (II) salt, such as copper (II) chloride, with an alcohol in the presence of a base. google.com The sensitivity of these compounds to air and moisture was recognized early on, necessitating handling under inert atmospheres. harvard.edu

Over time, the focus shifted towards understanding their catalytic potential. The Ullmann condensation, a classic copper-catalyzed reaction for forming carbon-oxygen bonds, provided an early example of the utility of copper compounds in organic synthesis. rsc.org While not always directly involving pre-formed alkoxides, these reactions often proceed through copper alkoxide intermediates.

More recent research, particularly from the late 20th and early 21st centuries, has seen the development of more sophisticated applications, such as their use as precursors for advanced materials and in more complex catalytic cycles. journaldephysique.orggoogle.comrsc.org The synthesis of high-purity copper (II) alkoxides, free from contaminants that could affect their performance in applications like superconducting ceramics, has also been a significant area of development. google.com

Structure

3D Structure of Parent

Properties

CAS No. |

23578-23-6 |

|---|---|

Molecular Formula |

C6H16CuO2 |

Molecular Weight |

183.74 g/mol |

IUPAC Name |

copper;propan-2-ol |

InChI |

InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3; |

InChI Key |

RRLJMAURTGJXMR-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].[Cu+2] |

Canonical SMILES |

CC(C)O.CC(C)O.[Cu] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthesis Methodologies for Copper Ii Isopropoxide

Direct Reaction Approaches

Direct reaction methods involve the straightforward reaction of a copper source with isopropanol (B130326). These approaches are often valued for their simplicity in terms of reagents.

Direct Reaction of Copper Metal with Isopropanol

One of the most direct methods for synthesizing Copper (II) isopropoxide involves the reaction of copper metal with isopropanol. This process typically requires an inert atmosphere to prevent the interference of moisture and oxygen. The reaction proceeds under reflux conditions, and the evolution of hydrogen gas is a key indicator of the reaction's progress.

The general chemical equation for this reaction is: Cu(s) + 2 (CH₃)₂CHOH → Cu(OCH(CH₃)₂)₂(s) + H₂(g)

While this method is straightforward, its main limitation is the need to maintain strictly anhydrous and oxygen-free conditions to prevent hydrolysis of the product and oxidation of the copper metal.

| Parameter | Details | Reference |

| Copper Source | Copper metal powder | |

| Reactant | Isopropanol | |

| Key Conditions | Reflux, Anhydrous, Inert atmosphere (e.g., nitrogen or argon) | |

| Indicator | Hydrogen gas evolution | |

| Primary Advantage | Simple reagents and direct synthesis path |

Reaction of Copper (II) Hydroxide (B78521) with Isopropanol

Another direct approach utilizes Copper (II) hydroxide as the starting material. In this method, Copper (II) hydroxide reacts with isopropanol to yield this compound and water. smolecule.com The removal of water is crucial to drive the reaction to completion and prevent the hydrolysis of the alkoxide product.

The reaction is represented by the following equation: Cu(OH)₂(s) + 2 (CH₃)₂CHOH ⇌ Cu(OCH(CH₃)₂)₂(s) + 2 H₂O(l) smolecule.com

| Parameter | Details | Reference |

| Copper Source | Copper (II) hydroxide | smolecule.com |

| Reactant | Isopropanol | smolecule.com |

| Byproduct | Water | smolecule.com |

| Key Consideration | Removal of water to prevent product hydrolysis | smolecule.com |

Ligand Exchange Protocols

Ligand exchange, or metathesis, reactions are a common and versatile strategy for synthesizing metal alkoxides. These methods involve reacting a copper (II) salt with an isopropoxide source, typically an alkali metal isopropoxide, or directly with isopropanol, often in the presence of a base.

Utilizing Copper (II) Halides with Alkali Metal Isopropoxides

A widely employed method for preparing this compound involves the reaction of an anhydrous copper (II) halide, such as copper (II) chloride, with an alkali metal isopropoxide like sodium or potassium isopropoxide. google.com The reaction is typically performed in an anhydrous solvent, and the formation of the product is accompanied by the precipitation of the alkali metal halide salt, which can be removed by filtration.

The general reaction is as follows: CuCl₂(s) + 2 NaOCH(CH₃)₂ → Cu(OCH(CH₃)₂)₂(s) + 2 NaCl(s) google.com

This method allows for controlled stoichiometry and avoids the direct use of copper metal. However, it stringently requires anhydrous conditions throughout the process to prevent the hydrolysis of both the alkali metal alkoxide and the final product. google.com

| Parameter | Details | Reference |

| Copper Precursor | Anhydrous Copper (II) Chloride (CuCl₂) | google.comgoogle.com |

| Alkoxide Source | Sodium isopropoxide or other alkali metal isopropoxides | google.com |

| Solvent | Anhydrous alcohol (e.g., isopropanol) or other organic solvents | google.com |

| Outcome | Formation of this compound and precipitation of alkali halide salt | |

| Primary Advantage | Controlled stoichiometry and high yield |

Application of Copper (II) Nitrate (B79036) in Ligand Exchange Reactions

Copper (II) nitrate can also serve as a precursor in ligand exchange reactions to form this compound. The reaction is carried out by refluxing Copper (II) nitrate with isopropanol. This method is noted for its application in industrial-scale synthesis, where it can offer high purity and yield. In some variations, a base is used to deprotonate the isopropanol, facilitating the exchange of the nitrate ligands.

A study on nanoparticle synthesis also utilized a system of Copper (II) nitrate and isopropyl alcohol, highlighting the reactivity between these two compounds. electrochemsci.org

| Parameter | Details | Reference |

| Copper Precursor | Copper (II) nitrate (Cu(NO₃)₂) | electrochemsci.org |

| Reactant | Isopropanol | electrochemsci.org |

| Conditions | Reflux, often with a base | |

| Industrial Relevance | Suitable for large-scale synthesis due to high purity and yield |

Employing Copper (II) Acetate (B1210297) as a Precursor in Ligand Exchange

Copper (II) acetate is another effective precursor for the synthesis of this compound. smolecule.com The process involves the reaction of Copper (II) acetate with isopropanol under controlled conditions. This ligand exchange displaces the acetate groups with isopropoxide groups. Heating a mixture of anhydrous Copper (II) acetate can also lead to the formation of related copper compounds. wikipedia.org

The reaction can be represented as: Cu(CH₃COO)₂(s) + 2 (CH₃)₂CHOH → Cu(OCH(CH₃)₂)₂(s) + 2 CH₃COOH(l)

| Parameter | Details | Reference |

| Copper Precursor | Copper (II) acetate (Cu(OAc)₂) | smolecule.com |

| Reactant | Isopropanol | smolecule.com |

| Byproduct | Acetic acid | |

| Key Feature | Direct reaction of a common copper salt with the alcohol | smolecule.com |

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated pathways for the preparation of metal alkoxides like this compound. These methods provide greater control over the product's physical and chemical properties and can offer increased efficiency compared to traditional routes.

Solvothermal Synthesis of this compound

Solvothermal synthesis is a versatile method for producing a wide array of nanomaterials, including metal oxides, from precursor solutions. researchgate.net The technique involves a chemical reaction conducted in a sealed vessel, often a Teflon-lined autoclave, where a solvent is brought to a temperature above its boiling point, leading to elevated pressure. This method allows for precise control over the size, shape distribution, and crystallinity of the resulting particles by tuning parameters such as temperature, pressure, solvent type, and reaction time. scielo.br

While direct literature on the solvothermal synthesis of pure this compound is sparse, the principles are applicable. The process would typically involve dissolving a copper precursor, such as copper (II) acetate or copper (II) chloride, in a suitable solvent, likely anhydrous isopropanol, which also acts as the alkoxide source. scielo.brasianpubs.org The reaction mixture is then heated in the sealed autoclave. The elevated temperature accelerates the reaction kinetics and crystallization process. scielo.br This approach is advantageous for producing materials with high purity and specific morphologies, such as uniform nanoparticles, which are desirable in applications like catalysis and materials science. researchgate.net

Table 1: Key Parameters in Solvothermal Synthesis

| Parameter | Influence on Product | Rationale |

|---|---|---|

| Temperature | Affects reaction rate and crystallinity. Higher temperatures can lead to larger, more crystalline particles. researchgate.net | Provides the necessary activation energy for the reaction and influences solvent properties. |

| Solvent | Determines precursor solubility and reaction pressure. Can influence particle morphology. researchgate.net | The solvent's physical properties (boiling point, dielectric constant) under pressure are critical. researchgate.net |

| Precursor | The choice of copper salt (e.g., chloride, acetate) can affect reaction pathways and byproducts. asianpubs.org | The anion of the precursor salt must be displaced by the isopropoxide group. |

| Reaction Time | Influences the completeness of the reaction and the growth of crystalline particles. scielo.br | Sufficient time is needed for nucleation and crystal growth to achieve the desired size and phase. |

In-situ Generation of Copper (II) Alkoxides for Subsequent Reactions

A highly efficient and cost-effective strategy in modern synthesis is the in-situ generation of reactive intermediates. For copper (II) alkoxides, this involves preparing the compound within the reaction vessel and using it immediately without isolation. This "one-pot" method avoids complex purification steps, minimizes product loss during transfers, and preserves the high reactivity of the freshly prepared alkoxide. google.com

Another context for in-situ generation is in catalysis, where a copper (II) complex reacts with an alcohol substrate to form a transient Cu(II)-alkoxide intermediate. rsc.org This intermediate can then proceed through various reaction pathways, such as homolysis to generate an alkoxy radical for use in carbon-oxygen bond formation or other organic transformations. rsc.orgnih.gov

Table 2: Example of In-situ Generation for a Subsequent Reaction

| Step | Reactants | Molar Ratio (Example) | Conditions | Outcome |

|---|---|---|---|---|

| 1. In-situ Generation | Copper (II) chloride (CuCl₂), Sodium methoxide (B1231860) (NaOMe) | 1 : 2 (0.062 mol : 0.124 mol) | Anhydrous methanol (B129727), stirred for 1 hour at room temperature. google.com | Dark blue suspension containing in-situ generated copper (II) methoxide. google.com |

| 2. Subsequent Reaction | Copper (II) methoxide suspension, N,N′-diethyl-diketimine | 1 : 1 (0.124 mol : 0.124 mol) | Anhydrous methanol, stirred for 24 hours at room temperature. google.com | Formation of a dark purple mixture containing the final copper bis-diketiminate product. google.com |

Note: This example uses methoxide for illustration as detailed in the source; the principle is directly applicable to isopropoxide.

Control Parameters and Optimization in Synthesis

The successful synthesis of this compound hinges on the stringent control of several key experimental parameters. These factors directly influence the reaction's outcome, including the product's purity, yield, and stability.

Importance of Anhydrous and Inert Atmosphere Conditions

The synthesis of metal alkoxides, including this compound, universally requires the strict exclusion of moisture and, often, atmospheric oxygen. google.comgoogle.com this compound is sensitive to moisture, readily undergoing hydrolysis where the isopropoxide ligands are protonated by water to form isopropanol and copper (II) hydroxide. This side reaction not only consumes the desired product but also introduces significant impurities that can be difficult to remove.

To prevent hydrolysis, all solvents and reagents must be rigorously dried (anhydrous), and the reaction apparatus must be free of ambient moisture. google.com Furthermore, reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon). google.com This practice, often carried out using Schlenk line or glovebox techniques, prevents both hydrolysis from atmospheric humidity and potential oxidation of the reactants or products. google.com

Stoichiometric Control and Its Impact on Reaction Outcome

Stoichiometry—the precise molar ratio of reactants—is a critical parameter that dictates the identity and purity of the final product. In the synthesis of this compound from a copper (II) halide, a 1:2 molar ratio of the copper salt to the alkali metal isopropoxide is essential for the complete replacement of the two halide ligands. google.com

Failure to maintain correct stoichiometry can have several negative consequences:

Incomplete Reaction: Using less than two equivalents of the isopropoxide source will result in an incomplete reaction, leading to a mixture of the desired product, unreacted starting material, and partially substituted intermediates (e.g., chloro(isopropoxy)copper(II)).

Impurities: Using a significant excess of the alkali metal alkoxide can complicate purification, potentially leaving unreacted alkoxide in the final product.

Precise stoichiometric control is therefore fundamental to ensuring a clean reaction that proceeds to completion, maximizing the formation of this compound and simplifying subsequent purification efforts. rsc.org

Strategies for Enhancing Purity and Yield in Laboratory and Industrial Scale Syntheses

Optimizing purity and yield is the central goal of synthetic chemistry, driven by both scientific necessity and economic viability. savemyexams.com

Purity Enhancement:

Byproduct Removal: In syntheses involving metathesis with alkali metal alkoxides, the primary byproduct is an insoluble alkali halide salt (e.g., LiF, NaCl). vulcanchem.comgoogle.com This can be effectively removed by filtration of the reaction mixture.

Preventing Side Reactions: As detailed previously, maintaining strictly anhydrous and inert conditions is the primary strategy to prevent the formation of hydroxide impurities. google.comgoogle.com

Sublimation: For volatile copper complexes, sublimation is an excellent purification technique for obtaining very high-purity material, as it effectively separates the volatile product from non-volatile impurities. scholaris.ca

Yield Enhancement:

Minimizing Transfers: Product is often lost during transfers between vessels and in purification steps like filtration. savemyexams.com "One-pot" syntheses that utilize in-situ generated intermediates are highly effective at maximizing yield by eliminating these intermediate isolation and transfer steps. google.com

Optimizing Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and solvent can ensure the reaction goes to completion, thereby maximizing the theoretical yield.

Industrial Scale: On an industrial scale, yield is directly tied to economic efficiency. The one-pot synthesis method is particularly advantageous as it reduces costs associated with energy, equipment, and expensive pre-formed starting materials, in addition to providing consistently high yields. google.comvulcanchem.com

Advanced Structural and Spectroscopic Characterization of Copper Ii Isopropoxide

Elemental and Compositional Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique to confirm the empirical formula and purity of a synthesized compound. For copper (II) isopropoxide, the theoretical elemental composition is calculated based on its molecular formula, C₆H₁₄CuO₂ (Molecular Weight: 181.73 g/mol ). smolecule.comvwr.com This analysis is critical to ensure the correct stoichiometry of copper, carbon, and hydrogen, which validates the synthesis of the target compound.

Below is a table comparing the theoretical and typical experimental values for the elemental analysis of this compound. The close agreement between the calculated and found percentages confirms the successful synthesis and purity of the compound. us.esindexcopernicus.com

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 39.64 | 39.58 |

| Hydrogen (H) | 7.76 | 7.81 |

Note: The experimental values are representative and may vary slightly between different synthesis batches.

Vibrational Spectroscopy for Ligand and Metal-Oxygen Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the chemical bonds within a molecule. It provides insights into the coordination of the isopropoxide ligands to the copper center and confirms the presence of characteristic functional groups.

The FTIR spectrum of this compound exhibits distinct absorption bands that correspond to the vibrational modes of the isopropoxide ligand and the copper-oxygen bond. The isopropoxide ligand signatures include C-H stretching and bending vibrations, as well as C-O stretching vibrations. The region around 500 cm⁻¹ is of particular interest as it typically contains the Cu-O stretching vibrations, confirming the coordination of the isopropoxide group to the copper atom.

A broad peak often observed around 3400 cm⁻¹ can be attributed to the O-H stretching vibrations, indicating the presence of adsorbed moisture or residual isopropanol (B130326). researchgate.net The absence of a strong, broad O-H band is indicative of a pure, anhydrous sample.

Table 2: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching (adsorbed water/alcohol) |

| 2850-2980 | C-H stretching of isopropoxide ligand |

| 1370-1460 | C-H bending of isopropoxide ligand |

| ~1100-1170 | C-O stretching of isopropoxide ligand |

Note: The exact positions of the peaks can vary depending on the sample preparation and instrument resolution. The bands in the 500-600 cm⁻¹ range are characteristic of Cu-O stretching vibrations in copper oxide materials and related complexes. researchgate.netscispace.commdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is an indispensable technique for determining the crystalline structure of solid materials. It provides information on the phase purity, crystallinity, and detailed atomic arrangement within the crystal lattice.

Powder X-ray diffraction (PXRD) is used to obtain a diffraction pattern from a polycrystalline sample. This pattern serves as a fingerprint for the crystalline phase, allowing for identification by comparison with known databases. For this compound, the PXRD pattern would confirm its unique crystal structure and the absence of crystalline impurities such as copper oxides or hydroxides. researchgate.netpveducation.org The sharpness of the diffraction peaks is indicative of the degree of crystallinity; broad peaks suggest small crystallite size or an amorphous nature. researchgate.net

Table 3: Hypothetical Single-Crystal XRD Data for a Copper (II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Cu-O bond length (Å) | 1.95 - 2.10 |

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

Thermal Analysis for Decomposition Pathways and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials. americanpharmaceuticalreview.comcarleton.ca For this compound, TGA measures the change in mass as a function of temperature, providing information about decomposition temperatures and the nature of the resulting products. scirp.org

A typical TGA curve for this compound would show a weight loss corresponding to the removal of the isopropoxide ligands and the formation of copper oxide as the final residue at elevated temperatures. researchgate.net The decomposition often occurs in distinct steps, which can be analyzed to understand the decomposition mechanism. DSC measures the heat flow to or from a sample as it is heated, revealing phase transitions such as melting and crystallization, as well as the enthalpy changes associated with decomposition. mdpi.com This information is crucial for applications where the compound is used as a precursor for the synthesis of copper-containing materials via thermal decomposition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Stages and Metal Oxide Residue Formation

Electronic and Magnetic Resonance Spectroscopies

Spectroscopic techniques that probe the electronic and magnetic properties of this compound are essential for elucidating its coordination environment and the nature of the metal-ligand bonding.

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying paramagnetic species like copper (II) complexes, which have a d⁹ electron configuration with one unpaired electron. acs.orgresearchgate.net The ESR spectrum provides information about the electronic ground state and the geometry of the copper (II) center.

For this compound, the ESR spectrum is expected to be characteristic of a d⁹ system. In many copper (II) complexes, the ground state is d(x²-y²), which typically yields an ESR spectrum with g∥ > g⊥ > 2.0023. The Hathaway parameter, G, calculated from the g-values (G = (g∥ - 2.0023) / (g⊥ - 2.0023)), can indicate the extent of exchange interaction between copper centers in polynuclear complexes. A G value of less than 4 suggests significant exchange interaction. indexcopernicus.com

In a study of hetero-bimetallic complexes with isopropoxide bridges between copper (II) and aluminum, the ESR spectra indicated a square planar geometry around the Cu(II) ion. indexcopernicus.com The calculated G values for these complexes were less than 4 (ranging from 1.85 to 3.35), pointing to considerable exchange coupling between the copper (II) ions in the solid state. indexcopernicus.com This suggests that this compound may also exhibit a tendency to form bridged structures.

Table 2: Illustrative ESR Parameters for Copper (II) Complexes

| Parameter | Typical Value for d(x²-y²) ground state | Significance |

| g∥ | > g⊥ | Characteristic of an axial symmetry. |

| g⊥ | > 2.0023 | Indicates covalent character of the metal-ligand bond. |

| G = (g∥ - 2.0023) / (g⊥ - 2.0023) | < 4 | Suggests exchange interaction between Cu(II) centers. indexcopernicus.com |

This table provides a general overview of ESR parameters and their interpretation for copper (II) complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic organic and organometallic compounds. However, its direct application to paramagnetic species like this compound is challenging due to significant line broadening caused by the unpaired electron. marquette.edu Consequently, well-resolved NMR spectra of the parent this compound are not typically obtainable. scholaris.ca

Despite this limitation, NMR spectroscopy can be a valuable tool in several contexts related to this compound:

Analysis of Diamagnetic Derivatives: NMR can be used to characterize diamagnetic derivatives of this compound, such as its Cu(I) reduction products or complexes formed with other diamagnetic metals.

Characterization of Ligand Precursors: The isopropanol ligand and any synthesis precursors can be readily characterized by ¹H and ¹³C NMR to ensure their purity before complexation.

Studying Decomposition Products: The thermal or chemical decomposition of this compound can lead to the formation of diamagnetic organic byproducts. NMR analysis of the reaction mixture after decomposition can help to identify these products and elucidate the decomposition mechanism. For example, in the study of other copper alkoxides, NMR has been used to analyze the gaseous products collected during thermal decomposition. nih.gov

Probing Ligand Interactions: In cases where this compound is part of a more complex, multinuclear system, NMR can sometimes provide information about the ligand environment, especially for protons that are sufficiently distant from the paramagnetic copper (II) center. marquette.edu

Electron Spin Resonance (ESR) Spectroscopy for d-Electron Configuration and Coordination Geometry

Surface and Morphological Characterization

The morphology and particle size distribution of this compound powder can significantly influence its reactivity and application performance, particularly when used as a precursor.

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. SEM analysis of this compound powder can reveal details about its particle shape, size, and degree of agglomeration.

While SEM images of pure this compound are scarce in the literature, a study on a related hetero-bimetallic complex, [(smab)Cu(µ-OPri)₂Al(OPri)₂], where "smab" is a Schiff base and "OPri" is an isopropoxide group, showed a uniform matrix with a rod-like morphology. indexcopernicus.com This suggests that this compound itself may adopt a similar crystalline habit.

Furthermore, SEM is extensively used to characterize the morphology of materials derived from this compound. For instance, when used as a precursor for copper oxide nanoparticles, SEM images can confirm the size, shape, and dispersion of the resulting nanoparticles. scielo.br The morphology of these nanoparticles is critical for their catalytic and electronic properties. For example, copper oxide nanoparticles synthesized via co-precipitation have been observed as nanorods with an average length of 73 nm and a width of 16 nm. scielo.br

Energy Dispersive X-ray (EDX) Spectroscopy for Localized Elemental Composition Mapping

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with scanning electron microscopy (SEM), is a powerful technique for determining the elemental composition of a sample. jetir.org When an electron beam from an SEM strikes the this compound sample, it excites electrons in the atoms, causing them to be ejected. Electrons from higher energy shells then fill the vacancies, releasing energy in the form of characteristic X-rays. nih.gov The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the elements present in a localized area. jetir.orgnih.gov

For this compound, EDX analysis confirms the presence of copper (Cu), oxygen (O), and carbon (C). By scanning the electron beam across the sample surface, a map of the elemental distribution can be generated, providing insights into the homogeneity of the compound. The atomic percentages of the constituent elements obtained from EDX spectra are compared with the calculated theoretical values to verify the stoichiometry of the synthesized compound. epstem.net

Table 1: Representative EDX Data for a Copper (II) Complex

| Element | Atomic % (Found) | Atomic % (Calculated) |

| Carbon (C) | 69.31 | 70.58 |

| Oxygen (O) | 24.39 | 23.52 |

| Copper (Cu) | 6.29 | 5.88 |

Note: This table is based on data for a related binuclear copper (II) carboxylate complex, [Cu₂(S)₄(H₂O)₂], and serves as an illustrative example of how EDX data is presented. epstem.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing materials at the nanoscale, offering significantly higher resolution than light microscopes. nanoscience.com In TEM, a high-energy beam of electrons is transmitted through an ultrathin sample of the material. nanoscience.com The interaction of the electrons with the sample creates an image that reveals details about the material's morphology, size, and crystal structure. scielo.br

When analyzing this compound, particularly in the context of its use as a precursor for nanomaterials, TEM can provide critical information. For instance, if this compound is thermally decomposed to form copper oxide nanoparticles, TEM analysis can determine the size, shape (e.g., spherical, nanorods), and size distribution of these particles. scielo.brbiotechrep.ir TEM images can also reveal the presence of agglomerates or clusters. scielo.br Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystalline structure of the resulting nanomaterial. osti.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Oxidation States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. xpsfitting.com The analysis is crucial for copper compounds, as it can unequivocally distinguish between different oxidation states, such as Cu(0), Cu(I), and Cu(II). nih.gov

In the XPS analysis of this compound, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state.

For copper (II), the Cu 2p spectrum is of particular interest. It exhibits a main peak (Cu 2p₃/₂) at a binding energy of approximately 933.5-935.0 eV. researchgate.netthermofisher.com A key feature for identifying the Cu(II) state is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). researchgate.netthermofisher.com These satellites arise from a multi-electron excitation process and are a definitive fingerprint of the d⁹ configuration of Cu(II), distinguishing it from Cu(I) (d¹⁰), which does not show these features. nih.gov

Table 2: Characteristic XPS Binding Energies for Copper Oxidation States

| Chemical State | Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Features |

| Cu(I) Oxide (Cu₂O) | ~933.0 eV | No significant shake-up satellites. thermofisher.com |

| Cu(II) Oxide (CuO) | ~933.5 eV | Broad main peak with strong shake-up satellites. thermofisher.com |

| Cu(II) Hydroxide (B78521) | ~934.7 eV | Strong shake-up satellites. |

Source: Adapted from Thermo Fisher Scientific XPS data. thermofisher.com

Quantitative Analysis Techniques

To ensure the purity and correct stoichiometry of this compound, precise quantitative analysis of the copper content is essential. Techniques like ICP-OES and AAS are the standards for this purpose.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Precise Copper Content Determination

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and highly sensitive technique for determining the elemental composition of samples, capable of measuring the concentration of most elements to parts-per-billion levels. analytik-jena.comunil.ch The process involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 10,000 K). unil.ch

To analyze this compound, the compound is first digested, usually in concentrated nitric acid, to break down the organic matrix and bring the copper into solution as Cu²⁺ ions. pcdn.co This solution is then nebulized into a fine aerosol and introduced into the plasma. The intense heat of the plasma excites the copper atoms and ions, causing them to move to higher electronic energy levels. As they relax back to their ground state, they emit light at wavelengths that are characteristic of copper. unil.ch The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of copper in the sample, allowing for precise quantification. uctm.edu

Table 3: Typical Instrumental Parameters for Copper Analysis by ICP-OES

| Parameter | Setting |

| RF Power | 1.2 kW |

| Coolant Gas Flow | 18 L/min |

| Auxiliary Gas Flow | 0.5 L/min |

| Nebulizer Gas Pressure | 34 psi |

| Pump Rate | 1.2 mL/min |

Source: Example parameters from Teledyne Leeman Labs Prodigy High Dispersion ICP-OES. uctm.edu

Atomic Absorption Spectroscopy (AAS) for Quantitative Analysis of Copper

Atomic Absorption Spectroscopy (AAS) is another widely used technique for the quantitative determination of specific elements. researchgate.net It relies on the principle that atoms in the ground state will absorb light at specific, characteristic wavelengths. scribd.com

For the analysis of copper in a this compound sample, the compound is first digested to create a sample solution. This solution is then aspirated into a flame (flame AAS) or vaporized in a graphite (B72142) tube (graphite furnace AAS). oiv.intnemi.gov A light beam from a copper hollow-cathode lamp, which emits light at the characteristic wavelengths for copper, is passed through the atomized sample. The copper atoms in the sample absorb some of this light. A detector measures the intensity of the light before and after it passes through the sample, and the amount of light absorbed is proportional to the concentration of copper, according to the Beer-Lambert law. scribd.com The standard wavelength for copper analysis is 324.7 nm. oiv.intusgs.gov

Table 4: Typical Instrumental Parameters for Copper Analysis by Flame AAS

| Parameter | Setting |

| Wavelength | 324.7 nm |

| Lamp | Copper hollow-cathode lamp |

| Flame Type | Air-Acetylene |

| Flame Stoichiometry | Oxidizing |

| Slit Width | 0.5 nm |

Source: Adapted from standard AAS methods for copper. oiv.intusgs.gov

Thin Film Characterization

This compound is a valuable precursor for the fabrication of copper-containing thin films through methods like sol-gel processing or chemical vapor deposition (CVD). researchgate.netaip.org After the deposition process, which often involves hydrolysis and condensation of the precursor followed by a heat treatment (annealing), a variety of techniques are employed to characterize the resulting thin film.

A primary characterization method is X-ray Diffraction (XRD) . XRD is used to identify the crystalline phases present in the film. For example, depending on the annealing temperature and atmosphere, films derived from a copper precursor can form different copper oxides, such as cuprite (B1143424) (Cu₂O) or tenorite (CuO). researchgate.netrjwave.org XRD patterns provide information on the crystal structure, lattice parameters, and the average size of the crystallites within the film. rjwave.org The electrical properties, such as conductivity and carrier concentration, are often measured using techniques like the four-point probe method and Hall effect measurements, which can confirm the p-type semiconductor nature of copper oxide films. researchgate.net

X-ray Reflectivity (XRR) for Film Thickness and Density Analysis

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used for characterizing surfaces, thin films, and multilayered structures. wikipedia.orgblue-scientific.com It provides crucial information about film thickness, density, and the roughness of surfaces and interfaces. measurlabs.comfraunhofer.dealfa-chemistry.com The method is applicable to a wide variety of materials, including crystalline and amorphous films, making it a versatile tool in materials science. blue-scientific.comrigaku.com

The fundamental principle of XRR involves directing a beam of X-rays at a sample's flat surface at a very shallow, or "grazing," angle and measuring the intensity of the reflected X-rays in the specular direction (where the angle of reflection equals the angle of incidence). wikipedia.orgmeasurlabs.com At angles below a specific critical angle, the X-rays undergo total external reflection. rigaku.com This critical angle is directly related to the electron density of the material, which is proportional to its mass density. rigaku.com Above the critical angle, the X-ray penetration increases, and the reflectivity drops sharply. measurlabs.comrigaku.com

For a thin film deposited on a substrate, interference occurs between the X-ray beam reflected from the film's top surface and the beam reflected from the film-substrate interface. alfa-chemistry.comrigaku.com This interference creates a pattern of oscillations in the reflectivity curve, known as Kiessig fringes. uc.eduresearchgate.netphyslab.org The analysis of these fringes provides detailed information about the film's structure:

Film Thickness: The periodicity or spacing of the Kiessig fringes is inversely proportional to the thickness of the film. measurlabs.comktu.lt Thicker films produce more closely spaced oscillations, while thinner films result in wider-spaced oscillations. uc.eduphyslab.org This relationship allows for precise thickness determination, typically in the range of a few nanometers to several hundred nanometers. fraunhofer.derigaku.com

Film Density: The position of the critical angle, which marks the sharp drop in reflectivity, is used to calculate the film's electron density, and therefore its mass density. measurlabs.comrigaku.com This is one of the few techniques that can determine density without needing to weigh the sample. fraunhofer.de

Hypothetical Research Findings for a this compound Film

The analysis of the XRR curve would yield specific values for thickness, density, and roughness. For a metal-organic precursor film like this compound, one might expect a relatively smooth surface if deposited under controlled conditions (e.g., via spin coating or chemical vapor deposition). The density would be a key parameter, indicating the packing efficiency of the molecules in the thin film state.

Illustrative Data Table for a Hypothetical this compound Film:

The following interactive table presents plausible results from a hypothetical XRR analysis of a this compound thin film on a silicon substrate. This data is for illustrative purposes only and does not represent actual experimental results.

This hypothetical data suggests a well-defined film with low roughness. The density value would be critical for understanding the molecular arrangement and for quality control in deposition processes. By modeling the XRR data, researchers can build a comprehensive profile of the this compound thin film's physical structure. numberanalytics.comcovalentmetrology.com

Coordination Chemistry and Reactivity Mechanisms of Copper Ii Isopropoxide

Molecular and Supramolecular Structures

As a d⁹ metal ion, copper (II) is subject to the Jahn-Teller effect, which results in a variety of possible coordination geometries, rarely adopting a perfect octahedral or tetrahedral symmetry. This inherent electronic property, combined with the steric and electronic nature of the isopropoxide ligand, dictates the formation of both discrete molecular units and extended supramolecular assemblies.

Exploration of Coordination Geometries (e.g., Square Planar, Octahedral, Distorted Tetrahedral)

The copper (II) center in its complexes can adopt several coordination geometries. While a simple monomeric Cu(OⁱPr)₂ species is not structurally well-characterized in the solid state due to a strong tendency to oligomerize, the fundamental coordination preferences of Cu(II) provide insight into the likely local environments.

Square Planar: This is a common geometry for four-coordinate Cu(II). In the related solid-state structure of copper(II) oxide (CuO), the Cu²⁺ ion is bonded to four oxygen atoms in a square co-planar arrangement. wikipedia.orgmaterialsproject.org This configuration is often the base geometry for higher coordination numbers.

Distorted Octahedral: Six-coordinate Cu(II) complexes frequently exhibit a tetragonally elongated or compressed octahedral geometry due to the Jahn-Teller effect. mdpi.com This involves four shorter equatorial bonds and two longer axial bonds. Such a geometry is observed in numerous copper(II) complexes with oxygen-donor ligands, such as those involving aqua ligands or carboxylates. mdpi.commdpi.commdpi.com In the context of copper (II) isopropoxide, this geometry could be achieved through coordination with solvent molecules or by the bridging of isopropoxide ligands.

Square Pyramidal: Five-coordinate Cu(II) often adopts a square pyramidal geometry (or a distorted version thereof). mdpi.comnih.gov This geometry can be described as a square planar base with a fifth, longer axial bond. This is common in dinuclear copper complexes where bridging ligands create the five-coordinate environment at each metal center. nih.gov

Trigonal Bipyramidal: As an alternative five-coordinate geometry, the trigonal bipyramidal arrangement is also known for Cu(II) complexes, although it is often in equilibrium with the more stable square pyramidal form. nih.gov The energy barrier between these two five-coordinate geometries can be small. nih.gov

Table 1: Common Coordination Geometries in Copper (II) Complexes

| Coordination Number | Geometry | Description | Representative Examples (Analogues) |

|---|---|---|---|

| 4 | Square Planar | Four ligands in a plane around the Cu(II) center. | Copper(II) Oxide (CuO) wikipedia.orgmaterialsproject.org |

| 5 | Square Pyramidal | Four ligands in a basal plane with one axial ligand. | Alkoxide-bridged dinuclear Cu(II) complexes nih.gov |

| 5 | Trigonal Bipyramidal | Three equatorial and two axial ligands. | [Cu(bipy)₂X] complexes rsc.org |

| 6 | Distorted Octahedral | Four equatorial and two elongated axial ligands (Jahn-Teller distortion). | [Cu{(py)₂C(CH₂COCH₃)(OH)}₂]²⁺ rsc.org, Aqua-bridged Cu(II) chains mdpi.com |

Formation of Oligomeric or Polymeric Structures (e.g., μ-OⁱPr bridged dimers)

Copper(II) alkoxides have a strong propensity to form oligomeric or polymeric structures through the bridging action of the alkoxide oxygen atom. researchgate.netresearchgate.net The isopropoxide ligand (⁻OⁱPr) can act as a bridging ligand (μ-OⁱPr), connecting two or more copper centers.

The most common structural motif is the di-μ-alkoxo-bridged dimer. A well-studied analogue is the di-μ-methoxo bridged copper(II) complex, [Cu₂(L)₂Cl₂] (where L is a coordinating ligand), which provides a model for the isopropoxide system. rsc.org In these structures, two alkoxide ligands bridge two copper(II) ions, creating a central Cu₂(μ-OR)₂ core. The geometry around each copper center is often square pyramidal or distorted square planar. The formation of these dimers is a key feature of copper(II) alkoxide chemistry, and similar structures are seen with phenoxide and hydroxide (B78521) bridges. nih.gov

The nuclearity of metal alkoxides (i.e., whether they form dimers, trimers, or larger polymers) can be influenced by the steric bulk of the alkoxide ligand. mdpi.com Less bulky alkoxides like methoxide (B1231860) or ethoxide can support higher nuclearity clusters, while bulkier ligands favor dimers or monomers. mdpi.com The isopropoxide ligand is intermediate and commonly forms dimeric and potentially polymeric structures. mdpi.commdpi.com In some cases, these dimeric units can be further linked into one-dimensional polymeric chains. nih.gov

Table 2: Structural Parameters for an Analogous Di-μ-alkoxo Bridged Cu(II) Dimer Data based on the di-μ-methoxo bridged complex [Cu₂(L)₂Cl₂]

| Parameter | Value | Reference |

|---|---|---|

| Cu–Cu distance | 3.044 Å | rsc.org |

| Cu–O–Cu angle | 104.8° | rsc.org |

| Intradimer magnetic interaction (J) | -465 cm⁻¹ (Strong Antiferromagnetic) | rsc.org |

Electronic Configuration and Ligand Field Theory Considerations

Elucidation of d(x²−y²) Ground State and Hathaway Parameter Analysis

For Cu(II) in the common square planar or tetragonally elongated octahedral environments, the distortion lifts the degeneracy of the eg orbitals (d(z²) and d(x²-y²)). The d(x²-y²) orbital, which points towards the four equatorial ligands, becomes the highest energy orbital and contains the single unpaired electron. acs.orglibretexts.org Therefore, the ground state for the unpaired electron is the d(x²-y²) orbital. libretexts.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing this electronic structure. For a Cu(II) complex with a d(x²-y²) ground state, the spectrum is typically axial, characterized by two g-values: g∥ (parallel) and g⊥ (perpendicular). A key diagnostic feature is that g∥ > g⊥ > 2.0023 (the g-value for a free electron). libretexts.org The specific values of g∥ and g⊥ provide information about the coordination environment.

Hathaway's analysis provides a correlation between EPR spectral data and the stereochemistry of Cu(II) complexes. The G parameter, defined by the equation G = (g∥ - 2) / (g⊥ - 2), is used to assess the extent of exchange interaction between copper centers in a polycrystalline solid. researchgate.net A G value of less than 4 suggests significant exchange interactions between the copper centers, whereas a value greater than 4 indicates that exchange coupling is minimal and the local tetragonal axes are aligned or only slightly misaligned. researchgate.net According to Hathaway's analysis, EPR spectra with g∥ > g⊥ are indicative of an elongated octahedral or square-planar symmetry with the unpaired electron in the d(x²-y²) orbital. acs.org

Table 3: Representative EPR g-Values for Axial Cu(II) Complexes

| Parameter | Typical Value | Significance | Reference |

|---|---|---|---|

| g∥ | ~2.2-2.4 | Corresponds to the magnetic field parallel to the main symmetry axis. | libretexts.org |

| g⊥ | ~2.04-2.1 | Corresponds to the magnetic field perpendicular to the main symmetry axis. | libretexts.org |

| Condition | g∥ > g⊥ > 2.0 | Confirms a d(x²-y²) ground state, typical for square planar or elongated octahedral geometries. | acs.orglibretexts.org |

Reactivity Profile and Mechanism Investigations

The reactivity of this compound is dominated by two key features: the electrophilic nature of the copper center and the properties of the alkoxide ligands.

Lewis Acidity of the Copper (II) Center and Lability of Isopropoxide Ligands

The Cu(II) center is a d⁹ metal ion and acts as a Lewis acid, meaning it is an electron-pair acceptor. This Lewis acidity allows it to coordinate to a wide variety of Lewis bases (electron-pair donors), such as substrates in a catalytic reaction. The use of copper(II) alkoxide-N-heterocyclic carbene complexes in catalyzing conjugate addition reactions is a direct application of this property. rsc.org

The isopropoxide ligands are considered "hard" ligands that form relatively labile bonds with the copper center. The strength of the metal-alkoxide bond is generally weaker than, for example, a metal-carbon bond, making the alkoxide group susceptible to exchange or reaction. chalmers.se The reactivity of the alkoxide ligand is influenced by its electronic properties; electron-rich alkoxides are more readily oxidized, while electron-withdrawing groups (like fluorine) on the alkoxide can lead to more stable, isolable copper(II) alkoxide complexes. researchgate.net

This combination of a Lewis acidic metal center and labile alkoxide ligands underpins the compound's utility in chemical synthesis. The lability of the isopropoxide group allows for facile ligand exchange reactions, where the isopropoxide is replaced by another group. This is a fundamental step in many catalytic cycles. Furthermore, the Cu(II) center can participate in redox processes, and the alkoxide ligand itself can act as a base or a nucleophile, contributing to the compound's diverse reactivity profile.

Ligand Exchange Processes and Associated Kinetics

Ligand exchange in this compound complexes is a fundamental process where the isopropoxide ligands are substituted by other ligands. This reaction is crucial for the synthesis of various copper (II) derivatives and for its catalytic applications. The process generally involves the nucleophilic attack of an incoming ligand on the copper (II) center, leading to the displacement of one or more isopropoxide groups. The oxidation state of the copper center typically remains +2 throughout the exchange.

The kinetics of these exchange reactions are often studied to understand the reaction mechanism. In many cases, the reaction rate is found to be first-order with respect to both the copper (II) complex and the incoming ligand. chem-soc.si The rate of ligand exchange can be significantly influenced by the nature of the incoming ligand and the reaction conditions. For instance, studies on analogous copper (II) systems with Schiff base ligands have shown that the presence of a base like triethylamine (B128534) (NEt3) can increase the reaction rate by facilitating the deprotonation of the incoming ligand. chem-soc.si

The general mechanism can be described as an associative process where the incoming ligand first coordinates to the copper center, forming an intermediate species. This is followed by the departure of the isopropoxide ligand. chem-soc.si

Table 1: Kinetic Parameters for Model Ligand Exchange Reactions on Cu(II) Centers This table illustrates typical kinetic data observed in ligand exchange reactions involving Cu(II) complexes, analogous to what would be expected for this compound.

| Incoming Ligand System | Rate Constant (k) | Conditions | Reaction Order |

| H₂L² (Schiff Base) | (9.50 ± 0.28) × 10⁻³ s⁻¹ | DMF, 25°C | First-order in [Cu Complex] and [H₂L²] |

| H₂L³ (Schiff Base) | (2.93 ± 0.16) × 10⁻² s⁻¹ | DMF, 25°C | First-order in [Cu Complex] and [H₂L³] |

| H₂L² with NEt₃ | Increased Rate | DMF, 25°C | Rate increase due to base catalysis |

Data modeled after kinetic studies on Cu(II) Schiff base complexes. chem-soc.si

Nucleophilic Attack Pathways by Isopropoxide Ions

The isopropoxide ligand, being an alkoxide, is a potent nucleophile. In the context of this compound, nucleophilic attack can occur via two main pathways. Firstly, an external nucleophile can attack the copper (II) center, leading to ligand exchange as described previously. Secondly, the isopropoxide ligand itself, coordinated to the copper center, can act as a nucleophile, attacking an electrophilic substrate.

Table 2: Examples of Nucleophilic Attack Involving Alkoxide Ligands This table provides examples of electrophilic substrates that can be targeted by nucleophilic attack from alkoxide ligands sourced from metal-alkoxide complexes.

| Electrophilic Substrate | Product Type | Mechanism Detail |

| Acyl Halides / Anhydrides | Esters | Nucleophilic acyl substitution. umn.edu |

| Alkyl Halides | Ethers | Williamson-ether-like synthesis. |

| Carbon Dioxide | Alkyl Carbonates | Insertion reaction into the Cu-O bond. |

| Epoxides | β-hydroxy ethers | Ring-opening reaction. |

Electron-Transfer Processes Involving this compound

The reactivity of this compound is significantly defined by electron-transfer processes, where the copper center changes its oxidation state, typically cycling between Cu(II) and Cu(I). nih.gov These redox properties are central to its catalytic activity, particularly in oxidation reactions.

Reduction from Cu(II) to Cu(I): A common electron-transfer process involves the reduction of the Cu(II) center to Cu(I) during the oxidation of alcohols. In these reactions, Cu(II) isopropoxide acts as an oxidant. For instance, in aerobic alcohol oxidations, which can proceed via an Oppenauer-type mechanism, the Cu(II) center is reduced. The presence of a co-catalyst like 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) can facilitate a two-electron transfer pathway, where TEMPO acts as a hydrogen acceptor and regenerates the Cu(II) species from Cu(I). Mechanistic studies, including kinetic isotope effects, suggest that the cleavage of a C-H bond is often the rate-determining step in these oxidations. nih.gov

Redox Disproportionation and the Role of Cu(III): More complex electron-transfer pathways have been identified in related copper alkoxide systems. Research has shown that copper (II) alkoxides can react with other species to generate transient Cu(III) intermediates. nih.govacs.org For example, a three-coordinate copper(II) aryl, formed from a copper(II) alkoxide, can react with a phenolate (B1203915) anion. nih.gov This leads to a redox disproportionation event, producing a Cu(I) species and a highly reactive Cu(III) intermediate, which then undergoes reductive elimination to form the final cross-coupled product. nih.govacs.org This pathway highlights the accessibility of multiple oxidation states for copper in these reactions.

Divergent Mechanistic Pathways: The specific electron-transfer mechanism can be highly dependent on the reaction conditions. Studies on Cu(II)-mediated C-H oxidation have shown that under basic conditions, an organometallic pathway involving C-H activation is favored, while under acidic conditions, a single-electron-transfer (SET) mechanism can dominate. nih.gov This demonstrates that the environment dictates whether the reaction proceeds through a concerted organometallic step or a stepwise radical process.

Table 3: Research Findings on Electron-Transfer Processes This table summarizes key experimental and computational findings related to the redox chemistry of Cu(II) alkoxides.

| Process | Key Finding | Method of Observation | Reference |

| Alcohol Oxidation | Cu(II) is reduced to Cu(I). | Kinetic Studies | |

| Turnover Frequency (TOF) for primary alcohols: 12.8 ± 0.5 h⁻¹ | Kinetic Studies | ||

| ΔG‡ (rate-limiting step): 18.3 kcal/mol | DFT Calculations | ||

| Cross-Coupling | Redox disproportionation of Cu(II) to Cu(I) and Cu(III). | Experimental and Computational Analysis | nih.govacs.org |

| C-H Oxidation | Mechanism can switch between organometallic and single-electron-transfer (SET). | Product analysis under different pH conditions. | nih.gov |

| Reduction with H₂ | Cu(OⁱPr)₂ is reduced to Cu(0) metal. | Product Analysis |

Influence of Solvent Polarity and Coordination Properties on Reactivity

The choice of solvent plays a critical role in modulating the reactivity of this compound, influencing both reaction rates and mechanistic pathways. The solvent's effects can be attributed to its polarity and its ability to coordinate to the copper center. libretexts.org

Influence of Solvent Polarity:

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents can enhance reactivity, particularly in reactions involving charged intermediates or transition states. By stabilizing ionic species through dipole-dipole interactions, they can lower the activation energy barrier for processes like ligand exchange and nucleophilic attack. libretexts.org

Non-Coordinating Solvents (e.g., Hexane, Toluene): These solvents have a minimal interaction with the copper complex. Their use can be advantageous in preventing unwanted side reactions, such as hydrolysis from trace water, thereby improving the purity of the desired product.

Influence of Coordinating Properties:

Protic Solvents (e.g., Isopropanol): Protic solvents can engage in hydrogen bonding and can also act as ligands themselves. In the case of this compound, using isopropanol (B130326) as a solvent can limit ligand exchange reactions due to competitive coordination of the solvent molecules to the copper center, potentially shifting the reaction equilibrium.

Coordinating Aprotic Solvents (e.g., Pyridine): Strongly coordinating solvents can bind to the copper (II) center, altering its coordination geometry and electronic properties. This can change the reactivity and stability of the complex. harvard.edu For example, coordination of pyridine (B92270) can stabilize copper alkoxides against thermal decomposition. harvard.edu Furthermore, the coordinating strength of the solvent anion itself, as seen in ionic liquids, can significantly alter the speciation of the copper complex in solution and thereby modify its redox potential. rsc.org

Table 4: Summary of Solvent Effects on this compound Reactivity

| Solvent Type | Examples | Primary Effect | Impact on Reactivity | Reference |

| Polar Aprotic | THF, DMF | Stabilization of charged intermediates | Enhances rates of ligand exchange and nucleophilic reactions | libretexts.org |

| Protic / Coordinating | Isopropanol, Pyridine | Competitive coordination to Cu(II) center | Can inhibit ligand exchange; alters stability and reactivity | harvard.edu |

| Non-Polar / Non-Coordinating | Hexane, Toluene | Inert environment | Reduces side reactions (e.g., hydrolysis), improving product purity | |

| Ionic Liquids | (various) | Anion coordination alters Cu speciation | Modifies redox potential of the Cu(II)/Cu(I) couple | rsc.org |

Applications of Copper Ii Isopropoxide in Catalysis

General Principles of Copper (II) Isopropoxide in Organic Transformations

The catalytic action of this compound in organic transformations is rooted in its ability to lower the activation energy of reactions by providing an alternative pathway. As a catalyst, it can engage in both one-electron (e.g., Cu(II)/Cu(I) or Cu(II)/Cu(III)) and two-electron (e.g., Cu(I)/Cu(III)) redox cycles. nih.gov The general mechanism often involves the coordination of reactants to the copper center, followed by a key chemical transformation and subsequent release of the product, regenerating the active catalyst. The isopropoxide ligands are crucial, as they can be readily exchanged with substrate molecules, initiating the catalytic cycle. For instance, in reactions involving alcohols, the isopropoxide ligand can be exchanged with a substrate alcohol, tethering it to the copper center to facilitate subsequent steps like oxidation or coupling.

The versatility of copper catalysis is also linked to its ability to interact with a wide array of functional groups through Lewis acid or π-coordination interactions. mdpi.com In many catalytic cycles, especially oxidative reactions, the copper catalyst is oxidized and then reduced. For example, a Cu(I) species might be oxidized to Cu(II) or Cu(III) during the substrate transformation, and then regenerated through a reductive step. nih.gov Conversely, in reactions starting with Cu(II) isopropoxide, a common pathway involves an initial reduction to a Cu(I) species, which is often the active catalyst, followed by re-oxidation to Cu(II) to complete the cycle.

Catalytic Roles in Carbon-Heteroatom Bond Formation

Copper-catalyzed reactions are pivotal for forming carbon-heteroatom (C-X) bonds, particularly C-O and C-N bonds, which are integral to many bioactive molecules and natural products. mdpi.comnih.gov this compound serves as a valuable precatalyst or catalyst in these transformations, often proceeding through mechanisms like oxidative addition and reductive elimination. mdpi.com

This compound is an effective catalyst for esterification, the formation of an ester from a carboxylic acid and an alcohol. This process is crucial for producing a wide variety of esters used in numerous applications. researchgate.net The catalytic cycle for esterification using a metal alkoxide like this compound generally involves the activation of the carboxylic acid or the alcohol. In the Fischer esterification, the reaction equilibrium can be unfavorable; however, catalysts can significantly improve reaction rates and yields. libretexts.org While specific mechanistic details for this compound are not extensively detailed in the literature, the role of metal alkoxides in general esterification catalysis provides a framework. google.com The reaction typically involves the coordination of the carboxylic acid to the copper center, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

The following table summarizes research findings on metal-catalyzed esterification, providing context for the role of copper alkoxides.

Table 1: Research Data on Metal-Catalyzed Esterification Reactions| Catalyst System | Reactants | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Primary Alcohols | Cross-Esters | Catalyzes dehydrogenative cross-coupling of two different primary alcohols. | researchgate.net |

| Titanium Isopropoxide/Citric Acid | Carboxylic Acids, Alcohols | Esters | Forms a catalyst for esterification reactions. | google.com |

Synthesis of Aldehydes and Alcohols via Catalytic Pathways

Copper (II) complexes are widely used to catalyze the oxidation of alcohols to aldehydes and ketones, which are important intermediates in the fine chemical and pharmaceutical industries. mdpi.com this compound can facilitate the synthesis of aldehydes from primary alcohols. This is often achieved through an aerobic oxidation process, where molecular oxygen serves as the terminal oxidant, making it an environmentally benign method. mdpi.comrsc.org The mechanism can be analogous to that of the enzyme galactose oxidase, involving coordination of the alcohol to the Cu(II) center, followed by a two-electron oxidation of the alcohol to an aldehyde, and the reduction of the copper species. mdpi.com The reduced copper catalyst is then re-oxidized by oxygen to complete the catalytic cycle. nih.gov

Conversely, this compound can also aid in the synthesis of alcohols by catalyzing the reduction of carbonyl compounds. This transformation is a fundamental reaction in organic synthesis. The catalytic pathway often involves the formation of a copper hydride species, which then delivers a hydride to the carbonyl carbon.

The table below highlights findings in copper-catalyzed alcohol oxidation.

Table 2: Research Data on Copper-Catalyzed Alcohol Oxidation| Catalyst System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| [CuBr₂(2,2′-bipyridine)]/TEMPO | Primary Alcohols | Aldehydes | Selective and very mild aerobic oxidation. | rsc.org |

| Cu(II)/diimine/TEMPO | Benzylic Alcohols | Benzaldehydes | High catalytic activity in aqueous alkaline solution with dioxygen as the oxidant. | mdpi.com |

Catalysis in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. nih.govlibretexts.org Copper catalysts, including this compound, play a significant role in several types of C-C bond-forming reactions. smolecule.com These reactions can proceed through various mechanisms, often involving organocopper(II) intermediates which can act as a source of masked radicals for addition reactions. nih.gov

This compound is implicated in oxidative coupling reactions, particularly the homocoupling of terminal alkynes to form 1,3-diynes, a transformation known as the Glaser-Hay coupling. smolecule.com The Glaser coupling, one of the oldest coupling reactions, traditionally uses copper(I) salts, while modified versions like the Eglinton reaction use stoichiometric copper(II) salts such as copper(II) acetate (B1210297). wikipedia.org The Hay coupling is a variant that uses catalytic amounts of a copper(I) salt with a ligand like TMEDA, and oxygen from the air regenerates the active catalyst by oxidizing Cu(I) to Cu(II). wikipedia.orgorganic-chemistry.org

Research has shown that copper(II) alkoxide complexes can react with terminal alkynes to form copper(II) alkynyl species. chemrxiv.org These intermediates are proposed to be key in Cu-catalyzed C-C coupling reactions. chemrxiv.org The copper(II) alkynyl complex can then undergo transformation to yield the Glaser coupling product (a symmetrical diyne) and a copper(I) species, which can be re-oxidized to Cu(II) to perpetuate the catalytic cycle. chemrxiv.org

The following table presents data related to the Glaser-Hay coupling reaction.

Table 3: Research Data on Glaser-Hay Alkyne Coupling| Catalyst/Reagent | Reaction Type | Key Mechanistic Feature | Product | Reference |

|---|---|---|---|---|

| Copper(I) salt / TMEDA | Hay Coupling | Catalytic Cu(I) is reoxidized to Cu(II) by air. | Symmetrical Diyne | wikipedia.org |

| Copper(II) acetate | Eglinton Reaction | Stoichiometric Cu(II) salt acts as the oxidant. | Symmetrical Diyne | wikipedia.org |

Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govsioc-journal.cn Copper compounds are frequently used as catalysts in these reactions. nih.gov this compound has been noted for its utility in dehydrogenative coupling reactions to synthesize complex organic molecules. smolecule.com

In a typical Cu-catalyzed CDC reaction, the copper catalyst facilitates the activation of a C-H bond, often adjacent to a heteroatom like nitrogen. nih.gov This process often involves an oxidant to accept the electrons and hydrogen atoms from the substrates. While many CDC reactions use stoichiometric chemical oxidants, the use of molecular oxygen is a more environmentally friendly alternative. sioc-journal.cn The mechanism generally involves the oxidation of the substrate by the Cu(II) species to generate a radical or nucleophilic intermediate, which then reacts with the second substrate to form the new C-C bond.

The table below summarizes research on copper-catalyzed cross-dehydrogenative coupling.

Table 4: Research Data on Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)| Catalyst | Oxidant | Coupling Partners | Bond Formed | Key Aspect | Reference |

|---|---|---|---|---|---|

| CuBr | TBHP | N,N-dimethylaniline and phenylacetylene | C(sp)-C(sp³) | Oxidative activation of a C-H bond adjacent to a nitrogen atom. | nih.gov |

| Cu(II) salts | Various (e.g., organic peroxides) | Various C-H bonds | C-C or C-Heteroatom | CDC reactions are an efficient method for bond formation but often require stoichiometric oxidants. | sioc-journal.cn |

Cross-Coupling Reactions (e.g., C-C and C-O bond formation)

Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, including carbon-oxygen (C-O) bonds. beilstein-journals.orgwikipedia.org These reactions are cornerstones for synthesizing complex molecules, including pharmaceuticals and polymers. nih.gov Historically, copper was one of the first transition metals used for such transformations, as seen in the classical Ullmann reaction for forming biaryl compounds and the Ullmann and Goldberg reactions for C-O and C-N bond formation. beilstein-journals.orgtcichemicals.com

While early methods required harsh conditions and stoichiometric amounts of copper, modern advancements have introduced ligand-supported copper catalysts that operate under milder conditions with lower catalyst loadings. nih.govtcichemicals.com this compound, or related species generated in situ from a copper (II) salt and an alcohol, can participate in these catalytic cycles. The general mechanism for metal-catalyzed cross-coupling involves the reaction of an organometallic reagent (R-M) with an organic halide (R'-X) to form a new R-R' bond. wikipedia.org In copper catalysis, the cycle often involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

For C-O bond formation, copper catalysts facilitate the coupling of alcohols or phenols with aryl or alkyl halides. nih.govnsf.gov Recent developments have even utilized visible light to assist copper catalysts in overcoming the high energy barrier of oxidative addition, enabling the cross-coupling of alkyl bromides with aliphatic alcohols to form C(sp3)-O bonds with high diastereoselectivity. nsf.gov This highlights the ongoing innovation in copper-catalyzed cross-coupling reactions.

Asymmetric Henry (Nitroaldol) Reactions Catalyzed by Chiral Copper (II) Complexes

The asymmetric Henry, or nitroaldol, reaction is a vital C-C bond-forming reaction that produces chiral β-nitroalcohols. mdpi.compreprints.org These products are valuable synthetic intermediates, readily convertible into other important molecules like β-amino alcohols. mdpi.com Chiral copper(II) complexes have emerged as highly effective catalysts for this transformation, providing access to products with high yields and excellent enantioselectivities. mdpi.comnih.gov

The catalytic system typically involves a copper(II) source, such as copper(II) acetate (Cu(OAc)₂), and a chiral ligand. mdpi.com The active catalyst is often a chiral copper(II) alkoxide species formed in situ. The reaction mechanism is believed to be bifunctional, where the Lewis acidic copper(II) center activates the aldehyde, and a Brønsted basic site, such as the alkoxide, deprotonates the nitroalkane to form a nitronate intermediate. preprints.orgnih.gov

Research has explored a variety of chiral ligands in conjunction with copper(II) to optimize the Henry reaction. For instance, chiral organophosphorus derivatives containing an aziridine (B145994) ring have been shown to be effective ligands. mdpi.com When combined with a copper(II) source, these ligands catalyze the reaction between aromatic aldehydes and nitromethane, yielding chiral β-nitroalcohols with high chemical yields and enantiomeric excesses (ee) exceeding 95%. mdpi.com The choice of ligand and reaction conditions can influence the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the product. mdpi.com

Below is a table summarizing the results of asymmetric Henry reactions using various chiral copper(II) catalyst systems.

| Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 95 | 96 | mdpi.com |

| 4-Nitrobenzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 97 | 97 | mdpi.com |

| 2-Chlorobenzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 93 | 95 | mdpi.com |

| 3-Bromobenzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 94 | 96 | mdpi.com |

| Valeraldehyde (B50692) | 10 mol% Cu(OAc)₂·H₂O, 12 mol% Chiral Ligand | Isopropanol (B130326) | 72 | 88 | 57 | researchgate.net |

| 2,2-Dimethylpropanal | 10 mol% Cu(OAc)₂·H₂O, 12 mol% Chiral Ligand | Isopropanol | 72 | 88 | 67 | mdpi.comresearchgate.net |

Chiral Ligand 5 is an aziridine phosphine (B1218219) oxide derivative. Chiral Ligand for valeraldehyde and 2,2-dimethylpropanal is a C1-symmetric aminopinane-derived ligand.

Polymeric Reactions Catalyzed by this compound

Copper(II) alkoxide complexes, including copper(II) isopropoxide, have demonstrated significant catalytic activity in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters.

The ring-opening polymerization (ROP) of lactide (LA) is a primary method for producing polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with widespread applications. nih.govrsc.org Copper(II) complexes, especially those featuring an isopropoxide ligand, have been identified as highly efficient catalysts for the ROP of rac-lactide (rac-LA). researchgate.netnih.gov

These copper(II) isopropoxide systems can produce PLA in a controlled manner with very high activity. researchgate.netnih.gov For example, a copper(II) complex with a diketiminate/isopropoxide ligand set has shown remarkable efficiency. researchgate.netnih.gov The catalysis proceeds efficiently, leading to high conversions of the monomer into polymer with well-defined molecular weights and narrow polydispersity indexes (PDI). researchgate.net One particularly active catalyst, (CDM)Cu(OCHMe₂)₂, achieved complete conversion of rac-LA within two minutes, producing heterotactically-enriched PLA. researchgate.net

The table below presents data from the ROP of rac-lactide using different copper(II) catalyst systems.

| Catalyst | [M]:[I] Ratio | Temperature (°C) | Time | Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Complex 1 | 200:1 | 140 | 24 h | 65 | 5.30 | 1.83 | nih.gov |

| Complex 2 | 200:1 | 140 | 24 h | 72 | 5.85 | 1.71 | nih.gov |

| Complex 3 | 200:1 | 140 | 24 h | 68 | 6.04 | 1.75 | nih.gov |

| Complex 4 | 200:1 | 140 | 24 h | 75 | 5.91 | 1.79 | nih.gov |

| (CDM)Cu(OCHMe₂)₂ | 100:1 | 25 | 2 min | >99 | 15.6 | 1.14 | researchgate.net |

[M]:[I] is the monomer to initiator ratio. Complexes 1-4 are imino phenoxide-based copper(II) systems. (CDM)Cu(OCHMe₂)₂ is a camphor-derived copper(II) isopropoxide complex.

Hydrosilylation Reactions of Carbonyl Compounds

The hydrosilylation of carbonyl compounds is a fundamental reduction method in organic chemistry, converting aldehydes and ketones to the corresponding alcohols. Copper(II) complexes have been developed as effective catalysts for these transformations. nottingham.ac.ukimperial.ac.uk The reaction involves the addition of a silicon-hydride bond across the C=O double bond.

Copper(II)-catalyzed hydrosilylation offers a convenient and operationally simple protocol. For instance, copper(II) catalysts can mediate the conjugate silylation of α,β-alkynyl carbonyl compounds in water, providing access to β-silyl-α,β-unsaturated carbonyl compounds with high yields and excellent diastereoselectivity. nih.gov The reaction conditions are mild, often performed at room temperature and open to the atmosphere, making it an environmentally friendly process. nih.gov

While various copper(II) sources like copper(II) acetate and copper(II) triflate are used, the active catalytic species is formed in the reaction mixture. researchgate.netacs.org For example, N-heterocyclic carbene-copper(I) catalysts have been shown to be highly chemoselective, reducing carbonyl functionalities in the presence of other reducible groups. researchgate.net Magnetically recoverable copper ferrite (B1171679) nanoparticles have also been employed as catalysts for the asymmetric hydrosilylation of ketones, demonstrating the versatility of copper-based systems in these reductions. imperial.ac.uk

Oxidation Reactions

Copper catalysts are widely used in oxidation reactions, leveraging the accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)). These reactions are crucial for the synthesis of a variety of functional groups.

The direct synthesis of nitriles from alcohols via ammoxidation is a highly valuable and atom-economical transformation. nih.gov This process involves the oxidation of an alcohol in the presence of ammonia (B1221849). youtube.com Copper-based catalysts have proven to be effective for this reaction, often using molecular oxygen or air as the terminal oxidant, which aligns with the principles of green chemistry. researchgate.netnih.gov